1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDFDPOVHJFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589681 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013835-89-6 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Hydrazone Intermediate
- The starting material is 3-methoxyacetophenone, which reacts with phenylhydrazine or substituted hydrazines.
- The reaction is typically carried out in ethanol or another suitable solvent, sometimes under microwave irradiation to enhance reaction rates.
- Acid catalysts such as hydrochloric acid may be used to facilitate hydrazone formation.
- The hydrazone intermediate is isolated and purified, often by recrystallization.
Cyclization to Pyrazole
- The hydrazone undergoes cyclization to form the pyrazole ring.
- This step may be integrated with the formylation step or performed separately depending on the synthetic route.
Formylation Using Vilsmeier-Haack Reagent
- The key step for introducing the aldehyde group at the 4-position of the pyrazole ring.
- The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) dropwise to anhydrous N,N-dimethylformamide (DMF) under cooling.
- The hydrazone or pyrazole intermediate is then added to this reagent mixture.
- The reaction is typically carried out at 80–90 °C for 1 to 5 hours.
- After completion, the reaction mixture is poured into ice-cold water and neutralized with sodium hydroxide or sodium bicarbonate.
- The crude product precipitates out and is purified by recrystallization or column chromatography.
Purification and Characterization
- Purification is commonly done by recrystallization from ethanol or by flash column chromatography using ethyl acetate and petroleum ether mixtures.
- Characterization includes melting point determination, IR spectroscopy (noting characteristic aldehyde C=O stretch around 1660–1670 cm⁻¹), ¹H NMR, and mass spectrometry.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazone formation | 3-methoxyacetophenone + phenylhydrazine, ethanol, HCl catalyst, microwave irradiation (450 W, 2 min total) | ~85 | Rapid reaction under microwave |
| Formylation | Vilsmeier-Haack reagent (POCl3 + DMF), 80 °C, 4 h | 70–75 | Requires anhydrous DMF for success |
| Purification | Recrystallization from ethanol or column chromatography | - | Yields pure aldehyde as pale yellow solid |
Important Research Findings and Notes
- The use of anhydrous DMF is critical for successful formylation; presence of moisture inhibits the reaction.
- Microwave-assisted hydrazone formation significantly reduces reaction time and improves yield compared to conventional heating.
- The aldehyde group introduced via Vilsmeier-Haack reaction is highly reactive, enabling further functionalization for pharmaceutical or material science applications.
- The methoxy substituent at the 3-position on the phenyl ring influences the electronic properties of the pyrazole, affecting reactivity and biological activity.
- Purity and yield can be optimized by controlling reaction temperature, reagent stoichiometry, and purification methods.
Stock Solution Preparation (For Application Purposes)
For practical use in biological or chemical assays, stock solutions of this compound are prepared with precise molarity calculations:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.9454 | 0.9891 | 0.4945 |
| 5 mg | 24.7269 | 4.9454 | 2.4727 |
| 10 mg | 49.4537 | 9.8907 | 4.9454 |
- Solutions are typically prepared in DMSO or other suitable solvents.
- For in vivo formulations, co-solvents such as PEG300, Tween 80, or corn oil may be used following a stepwise addition ensuring clarity at each step.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Hydrazone formation | 3-methoxyacetophenone + phenylhydrazine, EtOH, HCl, microwave | 450 W, 2 min total | High yield, rapid reaction |
| Vilsmeier-Haack formylation | POCl3 + anhydrous DMF, 80–90 °C, 1–5 h | Anhydrous conditions critical | Selective formylation at pyrazole 4-position |
| Workup and purification | Ice water quench, neutralization with NaOH/NaHCO3, recrystallization | - | Pure aldehyde obtained, 70–75% yield |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-Methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research indicates that 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can serve as a lead for developing new antimicrobial agents, although further investigations are required to fully elucidate its mechanism of action and optimize its efficacy.
Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Recent studies have highlighted its ability to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism underlying this activity may involve the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
Anti-inflammatory Effects
In addition to its antibacterial and antitumor properties, this compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .
Building Block for Complex Molecules
The aldehyde functionality of this compound makes it a valuable intermediate in organic synthesis. It can undergo various reactions such as condensation and cross-coupling reactions to form more complex heterocyclic compounds. This versatility is crucial for the development of new pharmaceuticals and functional materials .
Synthesis Methodologies
Several synthetic routes have been developed for producing this compound. One notable method involves palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. This approach has been successfully applied to synthesize various derivatives with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl and pyrazole moieties contribute to the compound’s overall binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns. Below, we compare 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with analogues modified at the 1- and 3-positions of the pyrazole ring.
Key Observations :
- Electron-donating groups (e.g., methoxy) at position 3 enhance antioxidant activity, while electron-withdrawing groups (e.g., nitro, chloro) improve antimicrobial potency .
- Halogen substituents (e.g., Cl, F) at position 1 correlate with stronger antibacterial activity compared to methyl or methoxy groups .
Antioxidant Activity
- 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) : Exhibited 72% DPPH radical scavenging at 100 µg/mL, comparable to ascorbic acid (standard) .
- This compound: Limited direct data, but methoxy groups are known to enhance radical scavenging due to their electron-donating effects .
Antimicrobial Activity
Activity Trends :
Spectroscopic and Analytical Data
Key Notes:
Biological Activity
1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde, often abbreviated as 1-(3-MPh)-4-CHO, is a compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and relevant studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a 3-methoxyphenyl group at the first position and an aldehyde functional group at the fourth position. Its structure can be represented as follows:
This compound belongs to a class of pyrazole derivatives, which are known for their significant biological activities due to the presence of various functional groups.
Antimicrobial Activity
Research indicates that 1-(3-MPh)-4-CHO exhibits notable antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. A study reported that it displayed effective antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting potential for further development as an antimicrobial agent .
Comparative Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 1-(3-MPh)-4-CHO | 0.25 - 0.5 | Moderate |
| Pyrazole Derivative A | 0.22 | Excellent |
| Pyrazole Derivative B | 0.30 | Good |
These findings highlight the compound's potential in addressing bacterial infections, although further research is required to optimize its efficacy .
Anticancer Activity
The anticancer potential of 1-(3-MPh)-4-CHO has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values ranging from 2.43 to 14.65 μM , indicating significant cytotoxic effects .
The mechanism by which 1-(3-MPh)-4-CHO exerts its anticancer effects appears to involve:
- Microtubule Destabilization: Compounds related to this structure have been shown to disrupt microtubule assembly, which is crucial for cell division.
- Apoptosis Induction: Studies have indicated that treatment with this compound can enhance caspase-3 activity, promoting apoptosis in cancer cells .
Study on Breast Cancer Cells
In a study evaluating the effects of various pyrazole derivatives on MDA-MB-231 cells, compounds including 1-(3-MPh)-4-CHO were found to induce morphological changes indicative of apoptosis at concentrations as low as 1 μM . The enhancement of caspase-3 activity further supports its role as an apoptosis-inducing agent .
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of 1-(3-MPh)-4-CHO, in vivo studies are essential for understanding its therapeutic potential and safety profile. Current research is ongoing to evaluate these aspects.
Q & A
Q. What are the standard synthetic routes for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-arylpyrazole-4-carbaldehydes are synthesized by reacting 1-aryl-5-chloro-pyrazole intermediates with substituted phenols in the presence of a base like K₂CO₃ (Scheme 1 in ) . Optimization includes varying reaction temperature (80–120°C), catalyst concentration, and solvent polarity (e.g., DMF or acetonitrile). Microwave-assisted synthesis may reduce reaction times. Purity is confirmed via TLC or HPLC, with yields improved by recrystallization from ethanol or column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy : Use - and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm). IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) resolves the molecular geometry. ORTEP-3 ( ) visualizes thermal ellipsoids, confirming planarity of the pyrazole ring and dihedral angles between substituents .
Advanced Research Questions
Q. How can crystallographic refinement and validation address data contradictions in structural studies?
Use SHELXL for refinement, applying constraints for disordered methoxyphenyl groups. Validate with R-factor convergence (<5%), check for outliers in the difference electron density map, and cross-validate using tools like PLATON ( ). For twinned crystals, employ the TWIN/BASF commands in SHELXL . Example validation metrics:
| Metric | Acceptable Range |
|---|---|
| R | <0.05 |
| R/wR | <0.08/<0.15 |
| CCDC Deposition No. | e.g., 1234567 |
Q. How to design bioactivity assays for evaluating antibacterial potential?
Follow protocols from pyrazole derivatives with confirmed activity ( ):
- Strains : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa).
- Method : Broth microdilution (MIC determination), comparing to ampicillin (control).
- Dosage : Prepare stock solutions in DMSO (≤1% v/v) and dilute in Mueller-Hinton broth. Advanced analysis includes time-kill assays and synergy studies with β-lactam antibiotics .
Q. What strategies resolve low yields in the Vilsmeier–Haack formylation step?
Common issues include incomplete aldehyde formation or side reactions. Solutions:
Q. How to analyze structure-activity relationships (SAR) for methoxyphenyl derivatives?
Compare substituent effects using a library of analogs:
Methodological Notes
- Synthesis Troubleshooting : For byproduct formation (e.g., diastereomers), optimize stoichiometry and use chiral HPLC for separation.
- Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals.
- Safety : Follow GHS protocols () for handling aldehydes—use fume hoods and nitrile gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
